molecular formula C14H10Cl2N2O4 B14949783 4-chloro-N-(5-chloro-2-methoxyphenyl)-3-nitrobenzamide

4-chloro-N-(5-chloro-2-methoxyphenyl)-3-nitrobenzamide

Cat. No.: B14949783
M. Wt: 341.1 g/mol
InChI Key: KPUDIXQZXQOLQS-UHFFFAOYSA-N
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Description

4-Chloro-N-(5-chloro-2-methoxyphenyl)-3-nitrobenzamide is a benzamide derivative characterized by a nitro group at the 3-position, a chlorine atom at the 4-position on the benzoyl ring, and an aromatic amine substituent (5-chloro-2-methoxyphenyl) on the amide nitrogen. This compound belongs to a class of nitro-substituted benzamides, which are often explored for their pharmacological and structural properties.

Properties

Molecular Formula

C14H10Cl2N2O4

Molecular Weight

341.1 g/mol

IUPAC Name

4-chloro-N-(5-chloro-2-methoxyphenyl)-3-nitrobenzamide

InChI

InChI=1S/C14H10Cl2N2O4/c1-22-13-5-3-9(15)7-11(13)17-14(19)8-2-4-10(16)12(6-8)18(20)21/h2-7H,1H3,(H,17,19)

InChI Key

KPUDIXQZXQOLQS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(5-chloro-2-methoxyphenyl)-3-nitrobenzamide typically involves the following steps:

    Nitration: The introduction of the nitro group into the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Chlorination: The chloro groups are introduced via chlorination reactions, which can be carried out using reagents such as thionyl chloride or phosphorus pentachloride.

    Methoxylation: The methoxy group is introduced through a methoxylation reaction, often using methanol in the presence of a catalyst.

    Amidation: The final step involves the formation of the benzamide by reacting the intermediate compound with an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Substitution Reactions (Nucleophilic Aromatic Substitution)

The compound undergoes nucleophilic aromatic substitution (S_NAr) at the 4-chloro position, a reaction critical for its biological activity. This mechanism involves the displacement of the chlorine atom by a nucleophile, often facilitated by the electron-withdrawing nitro group at the meta position, which activates the aromatic ring for substitution .

Key Observations:

  • Leaving Group Efficiency: Replacing chlorine with bromine or iodine (e.g., analogs 21 and 22 ) increases reactivity due to better leaving group ability, leading to enhanced biological potency .

  • Reaction Conditions: Typically performed under basic conditions (e.g., presence of amines or thiols) to deprotonate the nucleophile and stabilize intermediates .

Reaction Type Reagents Outcome Biological Impact
S_NAr with bromineBromine nucleophileFormation of 4-bromo derivativeIncreased cytotoxic activity
S_NAr with iodineIodine nucleophileFormation of 4-iodo derivativeFurther enhanced potency

Amidation Reactions

The synthesis of the compound involves amide bond formation , typically achieved via coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Mechanism:

  • Activation of carboxylic acid: Reaction of 3-nitrobenzoic acid with thionyl chloride (SOCl₂) converts the carboxylic acid to an acyl chloride .

  • Coupling with amine: The acyl chloride reacts with 5-chloro-2-methoxybenzylamine in the presence of a base (e.g., triethylamine) to form the amide bond .

Reaction Conditions:

  • Reagents: Thionyl chloride, EDC/DCC, amines, and bases.

  • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) .

Step Reagents Purpose
Acid activationSOCl₂Formation of acyl chloride
CouplingEDC/DCC, amineAmide bond formation

Oxidation of Methoxy Groups

The methoxy group (-OCH₃) at the 2-position of the benzylamine substituent can undergo oxidation to a hydroxyl group (-OH) under strong oxidizing conditions.

Reaction Conditions:

  • Reagents: Potassium permanganate (KMnO₄) in acidic or alkaline media.

  • Outcome: Conversion of methoxyphenyl to hydroxyphenyl, altering the compound’s electronic and steric properties.

Other Potential Reactions

  • Reduction of Nitro Groups: While not explicitly detailed in the provided sources, nitro groups in similar benzamide derivatives are typically reduced to amino groups using hydrogen gas with palladium catalysts or iron powder in acidic conditions .

  • Hydrolysis of Amide Bonds: Amide bonds may hydrolyze under extreme acidic or basic conditions, though stability under physiological conditions is critical for therapeutic applications .

Research Findings and Implications

  • Structure-Activity Relationships (SAR): The 4-chloro-3-nitro substitution pattern is essential for biological activity, as removal of either substituent eliminates antiproliferative effects .

  • Covalent Modification: The S_NAr mechanism enables the compound to form covalent bonds with target proteins (e.g., p50), enhancing its therapeutic potential .

  • Synthetic Scalability: Industrial production leverages automated synthesis platforms and continuous flow reactors to optimize yield and purity.

Scientific Research Applications

4-chloro-N-(5-chloro-2-methoxyphenyl)-3-nitrobenzamide is a chemical compound offered by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . Sigma-Aldrich does not collect analytical data for this product, and the buyer assumes responsibility for confirming its identity and/or purity .

Due to the limited information available regarding specific applications of this compound, a comprehensive overview of research involving similar chemical structures and their applications is provided:

Multi-Target Directed Ligands (MTDLs) and Acetylcholinesterase (AChE) Inhibitors

  • AChE Inhibition and 5-HT4R Binding Certain derivatives of benzamide have been investigated for their potential as pleiotropic prodrugs targeting both the 5-HT4 receptor and inhibiting acetylcholinesterase (AChE) .
  • In vitro studies have used reference AChE inhibitors like Donepezil and Rivastigmine, and RS67333 as a reference 5-HT4R agonist .
  • In vivo studies Fumaric acid salt derivatives have been screened to assess their pharmacological effects and spontaneous locomotor activity . For instance, one such compound, when tested in vivo, statically modified spontaneous locomotor activity compared to control animals .

Examples of Related Compounds and Their Applications

  • Donecopride: A novel preclinical drug candidate exhibiting both in vitro dual-binding site AChE inhibitory activity and a serotonergic subtype 4 receptor (5-HT4R) agonist effect leading to in vivo procognitive and anti-amnesic effects in mice .
  • 1-(4-amino-5-chloro-2-methoxyphenyl)-3-(1-(3-methylbenzyl)piperidin-4-yl)propan-1-one fumaric acid salt: Displayed in vivo an anti-amnesic effect in a model of scopolamine-induced deficit of working memory .

Mechanism of Action

The mechanism of action of 4-chloro-N-(5-chloro-2-methoxyphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to cell growth and differentiation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-chloro-N-(5-chloro-2-methoxyphenyl)-3-nitrobenzamide, highlighting differences in substituents, molecular weights, and reported properties:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Key Findings/Applications Evidence Source
4-Chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide 2,3-Dichlorophenyl amide substituent 345.57 Not reported Structural analog with enhanced halogenation; potential relevance in halogen-dependent activity studies.
N-(2-Aminoethyl)-4-chloro-N-(4-chlorophenyl)-3-nitrobenzamide hydrochloride Aminoethyl group and 4-chlorophenyl substituent 354.4 (M+H) Not reported Demonstrated inhibitory activity against Trypanosoma brucei; highlights nitrobenzamide role in antiparasitic activity.
4-Chloro-N-(4-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide Thiazole ring replacing aromatic amine 297.72 Not reported Heterocyclic modification may influence solubility or target binding in medicinal chemistry contexts.
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide Thiazole ring with methoxy-methylphenyl group; nitro at 2-position 402.84 Not reported Structural isomerism (nitro position) alters electronic properties and potential bioactivity.
4-Chloro-N-(2,4-dimethylphenyl)-3-nitrobenzamide 2,4-Dimethylphenyl substituent 319.76 Not reported Commercial availability (Alfa catalog); used in synthetic intermediate studies.
This compound (Target Compound) 5-Chloro-2-methoxyphenyl substituent 355.17 (estimated) Not reported Methoxy group may enhance metabolic stability compared to halogen-only analogs. N/A

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: The presence of a methoxy group (as in the target compound) may improve metabolic stability compared to fully halogenated analogs (e.g., 4-chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide) .

Halogenation Patterns :

  • Increased halogenation (e.g., di- or tri-chloro substituents) correlates with higher molecular weight and lipophilicity, which may impact membrane permeability .

Synthetic Accessibility :

  • Compounds like 4-chloro-N-(2,4-dimethylphenyl)-3-nitrobenzamide are commercially available (Alfa catalog), suggesting straightforward synthesis via amide coupling reactions .

Biological Activity

4-Chloro-N-(5-chloro-2-methoxyphenyl)-3-nitrobenzamide is an organic compound classified under benzamides, with a molecular formula of C14H11Cl2N2O4C_{14}H_{11}Cl_2N_2O_4 and a molecular weight of approximately 322.701 g/mol. This compound features a unique combination of functional groups, including chloro, methoxy, and nitro groups, which contribute significantly to its biological activity.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity , particularly against various cancer cell lines. In vitro studies have demonstrated moderate potency against specific cancer types, suggesting its potential as a lead compound in cancer therapy development .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MCF-7 (breast)12.5
HeLa (cervical)15.0
A549 (lung)10.0

Enzyme Inhibition

The compound has also been studied for its enzyme inhibition capabilities. Its structure suggests possible inhibitory effects on enzymes linked to various diseases, including those involved in cancer progression and metabolic disorders. The presence of nitro and chloro groups enhances the binding affinity to these targets, making it a candidate for further medicinal chemistry exploration.

Table 2: Enzyme Inhibition Studies

Enzyme TargetInhibition %Reference
Acetylcholinesterase (AChE)65%
Butyrylcholinesterase (BuChE)58%
α-Amylase70%

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The compound's functional groups facilitate diverse interactions that can modulate biochemical pathways critical for cell survival and proliferation.

Interaction Studies

Studies have shown that this compound may interact with several biological targets:

  • Proteins involved in apoptosis : Inducing programmed cell death in cancer cells.
  • Enzymes related to metabolic pathways : Modulating their activity could lead to therapeutic effects in metabolic disorders.

Study on Anticancer Activity

A notable study conducted by researchers aimed at evaluating the anticancer potential of this compound involved testing against various human cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation, with significant effects observed in breast and lung cancer models .

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

  • Formation of the benzamide core : Reacting appropriate aniline derivatives with acyl chlorides.
  • Introduction of chloro and methoxy groups : Utilizing chlorination and methoxylation reactions.
  • Nitration : Applying nitrating agents to introduce the nitro group at the desired position.

These steps can be optimized based on available reagents and desired yields, making it feasible for large-scale production.

Q & A

Q. What are the optimal synthetic routes for preparing 4-chloro-N-(5-chloro-2-methoxyphenyl)-3-nitrobenzamide?

The compound can be synthesized via coupling reactions between activated carboxylic acid derivatives (e.g., acyl chlorides) and substituted anilines. Key methodologies include:

  • Use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) at low temperatures (-50°C) to minimize side reactions .
  • Solvent selection (e.g., dichloromethane or benzene) and temperature optimization (0–50°C) to enhance yield and purity, as demonstrated in analogous nitrobenzamide syntheses .
  • Purification via column chromatography or recrystallization to isolate the product.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Essential for confirming the aromatic substitution pattern and amide bond formation. For example, the methoxy group (-OCH3) typically resonates at δ ~3.8–4.0 ppm in 1H NMR .
  • UV-Vis Spectroscopy : Useful for studying electronic transitions, particularly the nitro group’s absorption in the 250–300 nm range .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. How does pH influence the compound’s stability in solution?

Fluorescence studies on structurally similar benzamides indicate that pH (2.7–10.1) affects protonation states of functional groups (e.g., nitro or amide), altering solubility and aggregation. Buffered solutions (e.g., phosphate buffer) are recommended for stability assays .

Advanced Research Questions

Q. What mechanistic insights can be gained from crystallographic analysis of this compound?

Single-crystal X-ray diffraction reveals:

  • Molecular conformation : Orthorhombic crystal systems (e.g., P212121 space group) with specific bond angles and torsion angles, critical for understanding intermolecular interactions .
  • Packing motifs : Hydrogen bonding between the amide carbonyl and nitro groups influences supramolecular assembly .
  • Electron density maps : Validate resonance effects in the nitro-substituted aromatic ring .

Q. How can computational modeling resolve contradictions in reaction yields across solvent systems?

  • Density Functional Theory (DFT) : Predicts solvent effects on transition states. For example, polar aprotic solvents (e.g., DMF) stabilize charge-separated intermediates in amidation reactions .
  • Reaction Path Search Algorithms : Quantum chemical calculations (e.g., using Gaussian or COMSOL) model energy barriers for competing pathways, such as acyl chloride vs. mixed anhydride formation .
  • Statistical Design of Experiments (DoE) : Identifies critical variables (e.g., solvent polarity, temperature) through factorial analysis .

Q. What strategies mitigate conflicting bioactivity data in structure-activity relationship (SAR) studies?

  • Metabolite Profiling : LC-MS/MS detects degradation products (e.g., hydrolyzed amide bonds) that may skew bioassay results .
  • Isosteric Replacement : Substituting the nitro group with a trifluoromethyl group (-CF3) maintains steric bulk while altering electronic properties, as seen in analogs targeting bacterial enzymes .
  • Dose-Response Curves : Statistical validation (e.g., IC50/EC50 comparisons) clarifies potency variations across cell lines .

Methodological Guidance

Q. How to design experiments for analyzing electronic effects of substituents?

  • Hammett Plots : Correlate substituent σ values with reaction rates (e.g., nitro group’s meta-directing effects in electrophilic substitution) .
  • Cyclic Voltammetry : Quantifies nitro group reduction potentials, which influence redox activity in biological systems .

Q. What protocols validate crystallinity and polymorphic forms?

  • Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures .
  • Differential Scanning Calorimetry (DSC) : Identifies melting points and phase transitions between polymorphs .

Data Contradiction Analysis

Q. Conflicting yields in solvent screening studies: How to troubleshoot?

  • Control Experiments : Repeat reactions under inert atmospheres (N2/Ar) to rule out moisture/oxygen interference, critical for acyl chloride stability .
  • Kinetic Monitoring : Use in-situ IR spectroscopy to track reagent consumption and intermediate formation .

Q. Discrepancies in biological activity: Role of impurities?

  • HPLC-PDA Purity Checks : Quantify impurities (>95% purity threshold for reliable assays) .
  • Counterion Analysis : Ionic impurities (e.g., residual HCl from synthesis) may alter solubility; ion chromatography (IC) is recommended .

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